Boronooxy(phenyl)mercury

説明

準備方法

Synthetic Routes and Reaction Conditions: Boronooxy(phenyl)mercury can be synthesized by heating mercuric borate with benzene or by evaporating an alcoholic solution containing equimolar proportions of phenylmercuric hydroxide and boric acid under vacuum . The reaction conditions typically involve controlled heating and careful handling to avoid decomposition or unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to ensure consistent product quality. The compound is usually produced in solid form, either as colorless, shiny flakes or as a white or slightly yellow crystalline powder .

化学反応の分析

Types of Reactions: Boronooxy(phenyl)mercury undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into other organomercury compounds.

Substitution: The phenyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as bromine or other oxidizing agents can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various organometallic reagents, including Grignard reagents and organolithium compounds, can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmercuric acetate, while reduction could produce phenylmercuric chloride .

科学的研究の応用

Antibacterial and Antifungal Properties

Recent studies have highlighted the potential of mercury-based compounds, including boronooxy(phenyl)mercury, in combating microbial resistance. These compounds exhibit significant antibacterial and antifungal activities, which are crucial in addressing the rising prevalence of resistant strains of bacteria and fungi. For instance, mercury complexes have been investigated for their efficacy against various pathogens, showcasing promising results in laboratory settings .

| Compound | Target Pathogen | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Effective |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

Agricultural Applications

This compound has been utilized as a fungicide in agriculture, particularly for controlling certain plant diseases. Its application in foliar sprays has shown efficacy in preventing fungal infections in crops like rice . However, the use of mercury compounds in agriculture raises concerns regarding environmental toxicity and bioaccumulation.

Mercury Poisoning Incidents

Case studies involving mercury exposure have illustrated the toxicological impacts of organomercury compounds on human health. For example, a family case report documented severe mercury poisoning due to exposure to liquid mercury, highlighting the neurotoxic effects associated with such compounds . This underscores the need for careful handling and regulation of this compound and similar substances.

Cleanup Operations

Cleanup operations following mercury spills have provided insights into the environmental implications of this compound. In one notable incident at a school, contamination from elemental mercury led to extensive cleanup efforts and highlighted the challenges posed by mercury compounds in urban environments . These incidents emphasize the importance of stringent safety measures when using organomercury compounds.

Toxicological Considerations

The toxicity profile of this compound is a significant concern due to its potential health risks. Studies indicate that exposure can lead to severe pulmonary damage and neurotoxicity, necessitating comprehensive risk assessments before its application . The International Agency for Research on Cancer has classified certain phenylmercury compounds as potentially carcinogenic, further complicating their use in research and industry .

Future Perspectives

The future applications of this compound may expand as research continues to explore its properties and potential benefits. Innovations in synthetic methods may lead to safer derivatives with reduced toxicity while maintaining efficacy against microbial pathogens and agricultural pests.

作用機序

The mechanism of action of boronooxy(phenyl)mercury involves its interaction with microbial cell membranes, leading to disruption of cellular processes and eventual cell death. The compound targets specific enzymes and proteins within the microbial cells, inhibiting their function and preventing the growth and proliferation of the microorganisms . The exact molecular pathways involved in these interactions are still under investigation, but it is known that the mercury atom plays a crucial role in the compound’s antimicrobial activity .

類似化合物との比較

- Phenylmercuric acetate

- Phenylmercuric nitrate

- Dimethylmercury

- Diethylmercury

- Thiomersal

Comparison: Boronooxy(phenyl)mercury is unique among organomercury compounds due to its borate group, which imparts distinct chemical properties and reactivity. Compared to phenylmercuric acetate and phenylmercuric nitrate, this compound is more soluble and less irritant, making it a preferable choice for certain applications . Additionally, its antimicrobial efficacy is comparable to other organomercury compounds, but with potentially lower toxicity and irritation .

生物活性

Boronooxy(phenyl)mercury, a compound with the CAS number 102-98-7, is an organomercury compound that has garnered attention for its biological activity, particularly its antimicrobial properties. This article delves into the biological mechanisms, toxicity, and applications of this compound, supported by data tables and relevant case studies.

This compound can be synthesized through various methods, including heating mercuric borate with benzene or evaporating a solution of phenylmercuric hydroxide and boric acid under vacuum. The compound typically appears as colorless flakes or a white crystalline powder.

The biological activity of this compound primarily arises from its interaction with microbial cell membranes. It disrupts cellular processes by targeting specific enzymes and proteins within microbial cells, inhibiting their function and leading to cell death. This mechanism is particularly relevant in the development of antimicrobial agents.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been utilized in various biological studies aimed at developing new antimicrobial agents. Its effectiveness against a range of microorganisms makes it a valuable compound in both research and medical applications.

Toxicity Profile

The toxicity of this compound is a critical aspect of its biological activity. Studies show that it can lead to adverse health effects, particularly in high concentrations. The compound is classified as very toxic if swallowed and can irritate the skin, eyes, and respiratory system .

Table 1: Toxicity Data

| Species | Route | LD50 (mg/kg) | References |

|---|---|---|---|

| Rat | Intraperitoneal | 10 | Swensson, 1952 |

| Mouse | Oral | 70 | Goldberg et al., 1950 |

| Chick | Oral | 60 | Miller et al., 1960 |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound against various bacterial strains, it was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Toxicological Assessment

A two-year study on rats administered varying doses of this compound revealed significant kidney damage at higher concentrations. The findings indicated that even low levels could lead to bioaccumulation in organs, emphasizing the need for careful handling and application in industrial settings .

Comparison with Similar Compounds

This compound is often compared with other organomercury compounds such as phenylmercuric acetate and phenylmercuric nitrate. Its unique borate group enhances its solubility and reduces irritant properties compared to these compounds.

Table 2: Comparison of Organomercury Compounds

| Compound | Solubility | Irritancy Level | Applications |

|---|---|---|---|

| This compound | High | Low | Antimicrobial agents |

| Phenylmercuric acetate | Moderate | High | Fungicides in agriculture |

| Phenylmercuric nitrate | Low | Moderate | Industrial disinfectants |

特性

IUPAC Name |

boronooxy(phenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.BH2O3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;2-3H;/q;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXSPDNLYQTOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

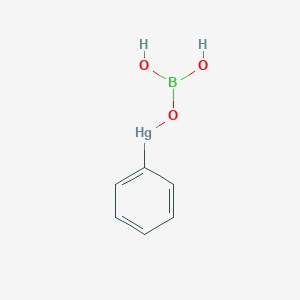

B(O)(O)O[Hg]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BHgO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-98-7 | |

| Record name | Merfen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrogen [orthoborato(3-)-O]phenylmercurate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。